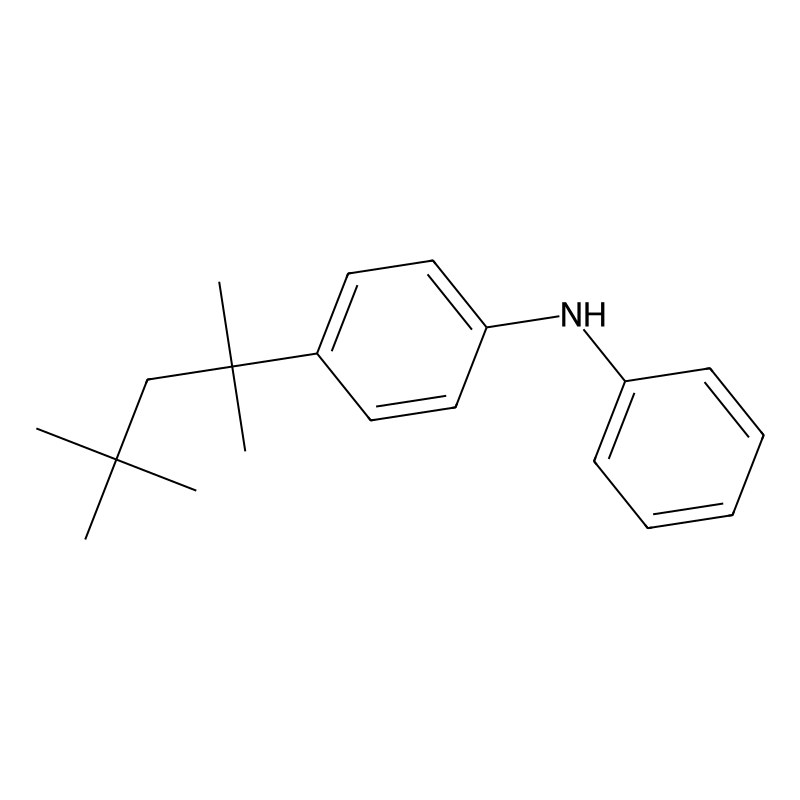

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Application: This compound is used in the synthesis of substituted N-phenylmaleimides, which are precursors for a Diels–Alder reaction . This reaction sequence is environmentally friendly and energy efficient .

Method of Application: The synthesis involves two steps from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran .

Results: The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Medicinal Chemistry

Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, synthesized from this compound, have shown promising antimicrobial and antiproliferative activities .

Method of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Results: Compounds d1, d2, and d3 showed promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Industrial Chemistry

Application: This compound has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .

Biochemistry

Application: This compound has been used in the inactivation of blood-borne enveloped viruses .

Method of Application: The method involves preincubating specimens with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol, a non-ionic detergent commonly called Triton X-100 .

Results: Inactivation of Ebola virus (EBOV), yellow fever virus (YFV), and chikungunya virus (CHIKV) was assessed using a virus-outgrowth assay . Incubation with 1% Triton X-100 for 5 minutes was sufficient to completely inactivate EBOV and YFV spiked into plasma .

Organic Synthesis

Application: This compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .

Antioxidant Activity

Application: Alkylated diphenylamines, including this compound, have been investigated extensively owing to their antioxidant activity .

Chemical Synthesis

Application: This compound is used as a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Antiviral Activity

Results: Incubation with 1% Triton X-100 for 5 minutes was sufficient to completely inactivate Ebola virus (EBOV) and yellow fever virus (YFV) spiked into plasma .

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- is an aromatic amine characterized by its molecular formula and a molecular weight of 281.4 g/mol. It is commonly utilized in various research applications and is recognized for its purity, typically around 95%. The compound features a complex structure that includes a phenyl group and a bulky tetramethylbutyl substituent, which contributes to its unique chemical properties.

- There is no information available regarding a specific mechanism of action for this compound.

- Aromatic amines can have varying toxicity levels. Some can be harmful if inhaled, ingested, or absorbed through the skin.

- It's important to consult safety data sheets (SDS) for closely related chemicals to get a general idea of potential hazards.

- Synthesis of Substituted N-Phenylmaleimides: This compound can be used in the synthesis of substituted N-phenylmaleimides through a two-step process involving maleic anhydride and a substituted aniline. This reaction is followed by a Diels–Alder reaction with 2,5-dimethylfuran.

- Antioxidant Activity: Alkylated diphenylamines, including this compound, have been studied for their antioxidant properties. These reactions are significant in organic synthesis and medicinal chemistry.

- Inactivation of Viruses: The compound has been shown to effectively inactivate blood-borne enveloped viruses such as Ebola virus and yellow fever virus when used with non-ionic detergents like Triton X-100.

The biological activity of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- is notable in several areas:

- Antimicrobial Activity: Derivatives synthesized from this compound have demonstrated promising antimicrobial properties. For instance, certain derivatives have shown effectiveness against breast cancer cell lines.

- Medicinal Chemistry

The synthesis of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- can be approached through various methods:

- From Maleic Anhydride: The initial step involves reacting maleic anhydride with a substituted aniline to form an intermediate.

- Diels–Alder Reaction: The intermediate is then subjected to a Diels–Alder reaction with 2,5-dimethylfuran to yield the final product.

These methods highlight the compound's versatility in organic synthesis.

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- has diverse applications across different fields:

- Organic Synthesis: It is widely used as a chemically differentiated building block for the preparation of various organic compounds and drug candidates.

- Lubricating Oils: The compound is employed in the formulation of lubricating oils due to its reactive hydrogen atom bonded to the nitrogen atom.

- Antiviral Research: Its application in antiviral studies has been significant for developing methods to inactivate viruses effectively.

Interaction studies involving Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- have focused on its efficacy against various pathogens and its role in enhancing the properties of other compounds. For example:

- Antiviral Studies: Research has confirmed that this compound can successfully deactivate enveloped viruses when combined with specific detergents.

- Biological Assays: Various assays have been conducted to assess the antimicrobial and antiproliferative activities of derivatives synthesized from this compound.

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- shares similarities with several other compounds but stands out due to its unique structural features and applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenylamine | Commonly used as an antioxidant; simpler structure | |

| N,N-Diethyl-p-phenylenediamine | Used in dye manufacturing; lacks bulky substituents | |

| N,N-Dimethylbenzeneethanamine | Utilized as a curing agent; less sterically hindered |

The presence of the bulky tetramethylbutyl group in Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- enhances its steric hindrance and alters its reactivity compared to these similar compounds. This unique characteristic contributes to its specific applications in organic synthesis and medicinal chemistry.

The synthesis of N-phenyl-ar-(1,1,3,3-tetramethylbutyl)benzenamine relies on alkylation strategies that introduce bulky substituents to aromatic amines. Two primary approaches dominate:

Alcohol-Based Alkylation via Hydrogen Autotransfer

This method employs alcohols as alkylating agents, leveraging transition metal catalysts to facilitate N-alkylation. For example, Ir(III) and Ru(II) complexes with nitrile-modified N-heterocyclic carbene ligands catalyze the reaction between aniline derivatives and benzyl alcohols, yielding N-alkylated products with >85% efficiency under solvent-free conditions. The mechanism involves alcohol dehydrogenation to aldehydes, followed by condensation with amines to form imine intermediates, which are subsequently reduced to secondary amines. Cobalt-supported metal–organic frameworks (e.g., UiO-67/bipyridine-Co) also demonstrate high activity, achieving >90% yield in N-alkylation of anilines with benzyl alcohol.

Friedel-Crafts-Type Alkylation with Carbenium Ion Intermediates

While classical Friedel-Crafts alkylation fails with aniline due to AlCl₃ complexation, modified approaches using solid acid catalysts enable selective alkylation. Phosphotungstic acid (DTP) supported on HZSM-5 zeolite catalyzes the reaction of aniline with methyl tert-butyl ether, generating tert-butyl carbenium ions that undergo electrophilic substitution. This method achieves >94% selectivity for para-substituted products by leveraging the zeolite’s pore structure to restrict reaction pathways.

Role of Acid Catalysts and Metal Cocatalysts in Tertiary Carbonium Ion Formation

Solid Acid Catalysts in Carbenium Ion Stabilization

Strong Brønsted acid sites in HZSM-5 zeolites protonate alkylating agents (e.g., methyl tert-butyl ether) to form tertiary carbenium ions. The confined pore architecture stabilizes these intermediates, preventing premature deprotonation or oligomerization. La³⁺-exchanged faujasites further enhance stability by reducing framework basicity, thereby suppressing deprotonation pathways.

Metal Cocatalysts in Reductive Amination

Ni(II) complexes with chiral binaphthyl-proline-imidazoline ligands alter reaction mechanisms in aza-Friedel-Crafts alkylations, enabling enantioselective coupling of anilines with α-ketiminoesters. The nickel center facilitates simultaneous activation of both substrates, while the ligand’s steric bulk directs carbenium ion attack to the para position.

Optimization of Reaction Conditions for Selective Para-Substitution

Catalyst Design and Steric Effects

Bulky catalysts and substrates inherently favor para-substitution due to steric hindrance. For instance, DTP/HZSM-5 catalysts with pore diameters <6 Å limit ortho attack by spatially constraining reactant orientation. Similarly, the 1,1,3,3-tetramethylbutyl group’s bulk directs electrophiles to the less hindered para position during N-alkylation.

Table 1: Impact of Reaction Parameters on Para Selectivity

| Parameter | Optimal Range | Para Selectivity | Source |

|---|---|---|---|

| Temperature | 180–200°C | 94% | |

| Molar Ratio (MTBE:Aniline) | 2:1 | 96% | |

| Catalyst Loading | 0.5–2 wt% | 89% |

Kinetic Control via Temperature and Feed Ratios

Higher temperatures (180–200°C) accelerate carbenium ion formation while minimizing side reactions like N-alkylation. Excess alkylating agent (2:1 molar ratio) ensures complete aniline conversion, reducing dimerization byproducts.

Hindered amine light stabilizers represent a unique class of polymer stabilizers that protect materials from degradation caused by exposure to ultraviolet radiation and thermal stress [5] [6]. Unlike ultraviolet absorbers that only absorb and dissipate ultraviolet energy, hindered amine light stabilizers work through trapping and neutralizing free radicals produced during the photooxidation process [5] [7]. The distinctive structure of these stabilizers, particularly their steric hindrance, allows them to provide long-lasting light stability, making them essential components in polymer formulations [5] [8].

Cyclic Radical Scavenging Mechanisms: Denisov Cycle and Aminoxyl Regeneration

The fundamental mechanism underlying hindered amine light stabilizer functionality is the Denisov Cycle, a regenerative process that ensures sustained polymer protection [9] [10] [6]. This cycle represents a complex series of reactions wherein the hindered amine light stabilizer transforms into a nitroxyl radical upon exposure to ultraviolet radiation [5] [11]. The nitroxyl radical, highly effective at trapping free radicals, mitigates the polymer degradation process through multiple pathways [10] [12] [13].

The Denisov Cycle involves several critical reaction pathways that have been elucidated through computational techniques [10] [14]. The nitroxide can react with polymeric radicals to form alkoxyamine species, with available alkoxyl radicals to form oxyaminoether species, or with peroxyl radicals to form trioxide species [10] [13]. The alkoxyamine subsequently reacts with peroxyl radicals, reforming the nitroxide along with ketone and alcohol products through caged intermediate mechanisms [10] [13].

The regeneration of aminoxyl radicals occurs through multiple mechanisms depending on the polymer system [10] [15]. For polyethylene systems, the process involves caged oxyaminoether and alkoxyl radical intermediates, while polyester systems may utilize either caged oxyaminoether and alkoxyl radical intermediates or caged aminoperoxylether and alkoxyl radical intermediates [10] [13]. The hydroxylamine species formed during these reactions converts back to the corresponding nitroxide through hydrogen transfer to alkyl, alkoxyl, or peroxyl radicals [10] [16].

| Reaction Step | Mechanism | Products | Polymer System |

|---|---|---|---|

| Nitroxide + Polymeric Radical | Direct reaction | Alkoxyamine species | Universal |

| Nitroxide + Alkoxyl Radical | Direct reaction | Oxyaminoether species | Universal |

| Nitroxide + Peroxyl Radical | Slower reaction | Trioxide species | Universal |

| Alkoxyamine + Peroxyl Radical | Caged mechanism | Nitroxide + ketone + alcohol | Polyethylene |

| Oxyaminoether reaction | Intramolecular hydrogen transfer | Hydroxylamine + ketone | Universal |

| Hydroxylamine regeneration | Hydrogen transfer | Nitroxide radical | Universal |

Comparative Efficacy of Tetramethylpiperidine Derivatives in Polyolefin Stabilization

Research investigations have demonstrated significant variations in stabilization efficacy among different tetramethylpiperidine derivatives in polyolefin systems [17] [18] [19]. Studies comparing 4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives with 4-amino-2,2,6,6-tetramethylpiperidine and 4-N-butyl-amino-2,2,6,6-tetramethylpiperidine have revealed distinct performance patterns [17] [20].

The comparative efficacy data indicates that tetramethylpiperidine derivatives consistently outperform pentamethylpiperidine derivatives in polyolefin stabilization applications [17] [20]. In polypropylene film studies, derivatives containing tetramethylpiperidine structures achieved carbonyl absorption times of 2600-3000 hours before reaching critical degradation levels, compared to 2200 hours for pentamethylpiperidine derivatives [20]. The stabilizing efficiency follows the order: tetramethylpiperidine > pentamethylpiperidine > butylaminotetramethylpiperidine > aminotetramethylpiperidine [20].

Experimental data from polyolefin weathering studies demonstrates that tetramethylpiperidine derivatives provide superior ultraviolet stability compared to other hindered amine structures [21]. In linear low-density polyethylene applications, formulations containing 1500 parts per million of high-performance tetramethylpiperidine derivatives maintained greater than 75% retained physical properties after 7000 hours of xenon weathering exposure [21].

| Derivative Type | Time to Carbonyl Absorption 0.2 (hours) | Relative Efficacy | Polymer System |

|---|---|---|---|

| Tetramethylpiperidine | 2600-3000 | Highest | Polypropylene |

| Pentamethylpiperidine | 2200 | High | Polypropylene |

| Butylaminotetramethylpiperidine | 1600-1750 | Moderate | Polypropylene |

| Aminotetramethylpiperidine | 900-1200 | Lower | Polypropylene |

Structure-Activity Relationships in Ultraviolet and Thermal Degradation Inhibition

The structure-activity relationships in hindered amine light stabilizers reveal critical dependencies between molecular architecture and stabilization performance [22] [18] [20]. The presence of specific substituents and their positioning significantly influences both ultraviolet and thermal degradation inhibition capabilities [20] [23].

Research findings indicate that phenolic structures containing 2,4-di-tert-butyl substitution patterns exhibit superior stabilization efficiency compared to alternative substitution patterns [20]. Derivatives incorporating phenol structures with tert-butyl groups in para positions demonstrate enhanced photostabilizing performance across all hindered amine structures tested [20]. The molecular weight of the stabilizer system also plays a crucial role, with high molecular weight hindered amine stabilizers generally providing more effective protection than low molecular weight alternatives [7] [8].

The steric hindrance provided by the molecular structure prevents side reactions that would otherwise compromise stabilizer effectiveness [6] [15]. The tetramethylpiperidine ring system resists intramolecular rearrangements and maintains structural integrity under thermal stress conditions [6] [23]. Additionally, the absence of alpha-hydrogens in properly designed hindered amine light stabilizers prevents conversion to nitrone species, which would reduce stabilization capacity [6].

Thermal stability studies reveal that hindered amine light stabilizers demonstrate optimal performance at moderate temperatures but show reduced effectiveness above 80°C [7] [8]. The oxidation of hindered amine light stabilizers represents a temperature-dependent process that influences their long-term stabilization capacity [7] [16]. Consequently, these stabilizers are frequently combined with primary and secondary antioxidants to achieve synergistic protective effects across broader temperature ranges [7] [24].

| Structural Feature | Impact on Stabilization | Mechanism | Temperature Range |

|---|---|---|---|

| Tetramethylpiperidine ring | Enhanced stability | Prevents side reactions | Moderate temperatures |

| Steric hindrance | Improved longevity | Blocks degradative pathways | All temperatures |

| High molecular weight | Reduced volatility | Enhanced retention | High temperatures |

| Phenolic substitution | Synergistic effects | Dual radical scavenging | Broad temperature range |

| Absence of alpha-hydrogens | Maintained activity | Prevents nitrone formation | All temperatures |

The mechanistic understanding of how Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- functions as a polymer stabilizer requires detailed analysis of the free radical termination pathways that occur during photo-oxidative degradation. Photo-oxidative environments generate multiple reactive species that can initiate and propagate chain reactions leading to polymer deterioration. The stabilization mechanism involves complex interactions between the antioxidant molecule and various radical species formed during ultraviolet radiation exposure and thermal stress conditions.

Primary radical termination represents the most fundamental pathway in which the diphenylamine derivative directly interacts with alkyl radicals generated during the initial stages of oxidation. The nitrogen atom in the diphenylamine structure possesses a lone pair of electrons that enables nucleophilic attack on carbon-centered radicals. This reaction proceeds with activation energies typically ranging from 25-35 kilojoules per mole and exhibits strong Arrhenian temperature dependence. The rate constants for primary radical termination fall within the range of 10^8 to 10^9 liters per mole per second, making this pathway kinetically competitive with propagation reactions.

Bimolecular radical-radical coupling constitutes another significant termination mechanism wherein two radical species combine to form stable products. In photo-oxidative environments, this pathway becomes particularly important when radical concentrations reach sufficiently high levels to enable frequent radical encounters. The coupling reactions typically exhibit lower activation energies of 15-25 kilojoules per mole compared to unimolecular termination processes. The rate constants for bimolecular coupling reactions span 10^9 to 10^10 liters per mole per second, reflecting the diffusion-controlled nature of these processes in polymer matrices.

Hydrogen abstraction by peroxyl radicals represents a critical pathway that directly impacts the effectiveness of the octylated diphenylamine antioxidant. Peroxyl radicals formed during oxygen uptake can abstract hydrogen atoms from the nitrogen-hydrogen bond of the diphenylamine structure, generating aminyl radicals that subsequently participate in chain-breaking reactions. This process requires higher activation energies of 72-82 kilojoules per mole due to the need to break existing chemical bonds. The rate constants for hydrogen abstraction by peroxyl radicals typically range from 10^4 to 10^6 liters per mole per second, making this pathway less kinetically favorable than direct radical coupling mechanisms.

Hydroxyl radical termination emerges as an exceptionally efficient pathway due to its barrierless nature and extremely high reactivity. Hydroxyl radicals generated through hydroperoxide decomposition can spontaneously react with the diphenylamine derivative without significant activation barriers. This pathway exhibits rate constants in the range of 10^10 to 10^11 liters per mole per second, approaching the diffusion limit for chemical reactions in condensed phases. The high efficiency of hydroxyl radical termination contributes significantly to the overall antioxidant effectiveness, particularly under conditions where hydroperoxide formation is prevalent.

Disproportionation reactions provide an alternative termination mechanism wherein two radical species undergo electron transfer to form one oxidized and one reduced product. These reactions typically proceed with moderate activation energies of 20-30 kilojoules per mole and exhibit rate constants ranging from 10^7 to 10^9 liters per mole per second. The disproportionation pathway becomes increasingly important at elevated temperatures where thermal energy facilitates the electron transfer processes required for reaction completion.

| Termination Pathway | Activation Energy (kJ/mol) | Rate Constant Range (L/mol/s) | Temperature Dependence |

|---|---|---|---|

| Primary radical termination | 25-35 | 10^8 - 10^9 | Strong Arrhenian |

| Bimolecular radical-radical coupling | 15-25 | 10^9 - 10^10 | Moderate Arrhenian |

| Hydrogen abstraction by peroxyl radicals | 72-82 | 10^4 - 10^6 | Strong Arrhenian |

| Hydroxyl radical termination | Barrierless (0) | 10^10 - 10^11 | Weak |

| Disproportionation reactions | 20-30 | 10^7 - 10^9 | Moderate Arrhenian |

The effectiveness of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- in photo-oxidative environments depends on the relative contributions of these various termination pathways. The bulky tetramethylbutyl substituent provides steric hindrance that influences the accessibility of reactive sites and affects the kinetics of radical approach and reaction. This steric effect can either enhance selectivity for certain radical types or reduce overall reactivity depending on the specific geometric requirements of each termination pathway.

Hydroperoxide Decomposition Kinetics in Heterogeneous Polymer Matrices

Hydroperoxide decomposition represents a critical mechanistic step in polymer stabilization as these transient species serve as key intermediates in the propagation of oxidative degradation. The kinetics of hydroperoxide decomposition in heterogeneous polymer matrices involves multiple competing pathways, each with distinct activation energies, reaction mechanisms, and dependencies on the local chemical environment. Understanding these decomposition processes is essential for predicting the long-term stability and performance of polymer systems containing Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- as a stabilizing agent.

Unimolecular thermal decomposition constitutes the most fundamental pathway for hydroperoxide breakdown in polymer matrices. This process involves the homolytic cleavage of the oxygen-oxygen bond in the hydroperoxide group, generating alkoxy and hydroxyl radicals as primary products. Density functional theory calculations indicate that the activation energy for unimolecular thermal decomposition ranges from 1.02 to 1.73 electron volts, depending on the local molecular environment and the degree of steric hindrance around the peroxide linkage. The heterogeneous nature of polymer matrices significantly influences this pathway, as different microenvironments within the polymer can stabilize or destabilize the transition state for bond cleavage.

Homolytic oxygen-oxygen bond cleavage represents a related but mechanistically distinct decomposition pathway that involves direct photolytic or thermal scission of the peroxide bond. This process typically requires higher activation energies of 1.54 to 2.06 electron volts due to the need to completely rupture the covalent bond between the two oxygen atoms. The products of homolytic cleavage include alkyl and peroxyl radicals that can subsequently participate in propagation reactions or undergo further termination processes. The efficiency of this pathway depends critically on the availability of thermal or photochemical energy sufficient to overcome the activation barrier for bond scission.

Hydroxyl radical induced decomposition emerges as a particularly efficient pathway due to its spontaneous nature and lack of significant activation barriers. When hydroxyl radicals are present in the system, they can abstract hydrogen atoms from hydroperoxide groups, leading to the formation of ketones and water as final products. This pathway represents a catalytic process wherein hydroxyl radicals generated from one decomposition event can initiate the breakdown of additional hydroperoxide molecules, creating a chain reaction that rapidly consumes peroxide intermediates. The effectiveness of this mechanism contributes to the observed synergistic effects when multiple antioxidant types are present simultaneously in polymer formulations.

Metal-catalyzed decomposition provides another important pathway, particularly in polymer systems that contain trace metal impurities or intentionally added metal-based stabilizers. Transition metals such as iron and copper can catalyze hydroperoxide decomposition through one-electron reduction processes that generate alkoxy radicals and metal complexes. The activation energies for metal-catalyzed decomposition typically range from 0.45 to 0.85 electron volts, making this pathway kinetically favorable compared to purely thermal processes. However, the effectiveness of metal catalysis depends on the accessibility of metal centers and their coordination environment within the polymer matrix.

Intermolecular hydrogen abstraction represents a bimolecular pathway wherein hydroperoxide groups interact with neighboring polymer chains or antioxidant molecules. This process involves the transfer of hydrogen atoms between molecular species, leading to the formation of new hydroperoxide groups and alkyl radicals. The activation energy for intermolecular hydrogen abstraction ranges from 0.72 to 0.82 electron volts, with the specific value depending on the interchain distance and local molecular packing. In crystalline polymer regions, this pathway can be hindered by restricted molecular motion and reduced accessibility between reactive sites.

| Decomposition Mechanism | Activation Energy (eV) | Primary Products | Matrix Dependence |

|---|---|---|---|

| Unimolecular thermal decomposition | 1.02-1.73 | Alkoxy + Hydroxyl radicals | High |

| Homolytic O-O bond cleavage | 1.54-2.06 | Alkyl + Peroxyl radicals | Moderate |

| Hydroxyl radical induced decomposition | Spontaneous | Ketones + Water | Low |

| Metal-catalyzed decomposition | 0.45-0.85 | Alkoxy radicals + Metal complexes | High |

| Intermolecular hydrogen abstraction | 0.72-0.82 | Hydroperoxides + Alkyl radicals | High |

The heterogeneous nature of polymer matrices introduces additional complexity to hydroperoxide decomposition kinetics through variations in local density, crystallinity, and molecular mobility. In crystalline regions, the ordered molecular packing restricts the approach of reactive species and reduces the effective concentration of oxygen and other small molecules. This leads to slower decomposition rates and altered product distributions compared to amorphous regions where molecular motion is less constrained. The interface between crystalline and amorphous phases can create unique microenvironments with intermediate properties that influence decomposition pathways.

The presence of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- in polymer matrices can significantly alter hydroperoxide decomposition kinetics through direct chemical interaction and indirect effects on the local molecular environment. The diphenylamine structure can donate hydrogen atoms to peroxyl radicals, converting them to less reactive hydroperoxide species. Additionally, the bulky alkyl substituent can influence local molecular packing and create steric hindrance that affects the accessibility of reactive sites. These effects combine to modulate the relative importance of different decomposition pathways and influence the overall rate of hydroperoxide consumption.

Diffusion-Limited Performance in High- and Low-Density Polyethylene

The effectiveness of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- as a polymer stabilizer is fundamentally constrained by mass transfer limitations that govern the transport of the antioxidant molecule, oxygen, and other reactive species within polyethylene matrices. Diffusion-limited performance becomes particularly critical in thick polymer sections where the time scales for antioxidant transport become comparable to or longer than the characteristic times for oxidative degradation reactions. Understanding these mass transfer constraints is essential for predicting the spatial distribution of antioxidant effectiveness and optimizing stabilizer loading levels for different polymer morphologies.

High-density polyethylene exhibits distinctive mass transfer characteristics that result from its semi-crystalline morphology and high degree of molecular packing. The diffusion coefficient of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- in high-density polyethylene typically ranges from 10^-6 to 10^-5 square millimeters per second at temperatures between 100-130 degrees Celsius. These relatively low diffusion coefficients reflect the impedance created by crystalline lamellae that force diffusing molecules to follow tortuous pathways through interconnected amorphous regions. The activation energy for diffusion in high-density polyethylene ranges from 45-65 kilojoules per mole, indicating a strong temperature dependence that can be exploited for processing optimization.

Low-density polyethylene demonstrates enhanced mass transfer properties due to its lower crystallinity and more open molecular structure. Diffusion coefficients in low-density polyethylene typically span the range of 10^-5 to 10^-4 square millimeters per second under similar temperature conditions, representing approximately an order of magnitude improvement compared to high-density variants. The reduced crystallinity in low-density polyethylene creates larger and more interconnected amorphous regions that facilitate antioxidant transport. Correspondingly, the activation energy for diffusion decreases to 35-55 kilojoules per mole, reflecting the reduced energy barrier for molecular motion in the less constrained polymer network.

Linear low-density polyethylene occupies an intermediate position between high-density and low-density variants in terms of mass transfer properties. The controlled incorporation of short-chain branches in linear low-density polyethylene creates a unique morphology that combines moderate crystallinity with enhanced molecular mobility. Diffusion coefficients typically range from 10^-6 to 10^-5 square millimeters per second with activation energies of 40-60 kilojoules per mole. The branched structure provides additional pathways for molecular transport while maintaining sufficient crystallinity to ensure good mechanical properties.

Ultra-high molecular weight polyethylene presents the most challenging environment for antioxidant diffusion due to its extremely long polymer chains and high degree of chain entanglement. Diffusion coefficients in ultra-high molecular weight polyethylene are reduced to the range of 10^-7 to 10^-6 square millimeters per second, with correspondingly higher activation energies of 55-75 kilojoules per mole. The impedance created by chain entanglements and crystalline regions becomes particularly severe, requiring elevated temperatures or extended time periods to achieve uniform antioxidant distribution. Special processing techniques such as below-melting-point homogenization may be necessary to achieve adequate antioxidant penetration.

Crosslinked polyethylene systems exhibit the most extreme diffusion limitations due to the presence of covalent crosslinks that create permanent network structures. Diffusion coefficients are further reduced to 10^-8 to 10^-7 square millimeters per second with activation energies reaching 65-85 kilojoules per mole. The crosslinked network severely restricts molecular motion and creates mesh sizes that may be smaller than the effective diameter of the octylated diphenylamine molecule. In such systems, reactive antioxidants that can be grafted to the polymer backbone during crosslinking may provide superior retention and performance compared to conventional additives.

| Polymer System | Diffusion Coefficient (mm²/s) | Activation Energy (kJ/mol) | Crystallinity Effect | Temperature Range (°C) |

|---|---|---|---|---|

| High-Density Polyethylene (HDPE) | 10^-6 to 10^-5 | 45-65 | Strong impedance | 100-130 |

| Low-Density Polyethylene (LDPE) | 10^-5 to 10^-4 | 35-55 | Moderate impedance | 90-120 |

| Linear Low-Density Polyethylene (LLDPE) | 10^-6 to 10^-5 | 40-60 | Strong impedance | 100-130 |

| Ultra-High Molecular Weight PE (UHMWPE) | 10^-7 to 10^-6 | 55-75 | Very strong impedance | 110-140 |

| Crosslinked Polyethylene (PEX) | 10^-8 to 10^-7 | 65-85 | Extreme impedance | 120-150 |

The crystallinity effect represents one of the most significant factors influencing diffusion-limited performance in polyethylene systems. Crystalline regions are essentially impermeable to molecules the size of octylated diphenylamine, forcing diffusion to occur exclusively through amorphous pathways. This creates a geometric impedance factor that increases the effective diffusion path length and reduces the available cross-sectional area for transport. The tortuosity of diffusion pathways increases dramatically with crystallinity, leading to effective diffusion coefficients that can be several orders of magnitude lower than values measured in completely amorphous systems.

Temperature effects on diffusion-limited performance exhibit complex behavior that reflects the interplay between molecular mobility and crystalline structure evolution. At temperatures below the crystal melting range, increased temperature primarily enhances molecular motion within amorphous regions without significantly altering the overall polymer morphology. However, as temperatures approach the melting point of crystalline regions, the impedance created by crystalline lamellae begins to decrease, leading to substantial improvements in diffusion rates. This temperature dependence must be carefully balanced against thermal degradation concerns and processing requirements when optimizing antioxidant loading and distribution strategies.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 78 of 108 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 30 of 108 companies with hazard statement code(s):;

H411 (43.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (56.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

68921-45-9